3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one and related compounds involves multiple steps, including Michael addition reactions, cyclization reactions, and potentially other specific reactions tailored to introduce various functional groups or structural modifications. These syntheses aim to explore the antihypertensive, muscarinic agonist activities, and other biological activities of the compounds. Key to these syntheses is the formation of the spiro framework, which is a characteristic feature of this class of compounds (Caroon et al., 1981), (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of this compound includes a spiro linkage that combines a five-membered lactam ring and a larger ring, possibly a cyclohexane or similar structure, into a unique bicyclic system. This structure is crucial for the compound's biological activity and influences its chemical reactivity and physical properties. The presence of various substituents, such as the 2-(2-methylphenoxy)butanoyl group, further modifies the compound's properties (Chiaroni et al., 2000).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups and the spirocyclic framework. It may undergo reactions typical of lactams, ethers, and ketones, such as nucleophilic addition or substitution. The unique spirocyclic structure may also confer specific reactivity patterns, including interactions with biological targets or reactivity in the presence of specific catalysts or reaction conditions (Satyamurthy et al., 1984).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. The spirocyclic nature of the compound, along with its specific functional groups, affects its solubility in organic solvents and water, melting point range, and other physical characteristics relevant to its handling and analysis (Martin‐Lopez & Bermejo, 1998).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with biological molecules, are closely linked to its spirocyclic structure and the nature of its substituents. These properties are crucial for understanding its potential biological activities and for developing related compounds with enhanced efficacy or reduced toxicity (Fritch & Krajewski, 2010).
properties
IUPAC Name |
3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14(2)17(25-16-8-6-5-7-15(16)3)18(23)22-11-9-20(10-12-22)13-21(4)19(24)26-20/h5-8,14,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZKMMTPARNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C(C)C)C(=O)N2CCC3(CC2)CN(C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.